molecular formula C7H15O4P B1362564 Diethyl isopropenyl phosphate CAS No. 5954-28-9

Diethyl isopropenyl phosphate

Cat. No.: B1362564
CAS No.: 5954-28-9
M. Wt: 194.17 g/mol
InChI Key: PSIRYXWQEOZQRA-UHFFFAOYSA-N
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Description

Diethyl isopropenyl phosphate, also known as this compound, is an organophosphorus compound with the molecular formula C7H15O4P. This compound is a type of ester derived from phosphoric acid and isopropenyl alcohol. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl isopropenyl phosphate can be synthesized through the esterification of phosphoric acid with isopropenyl alcohol in the presence of a catalyst. One common method involves the reaction of phosphoric acid with diethyl azodicarboxylate in the presence of alcohols . The reaction typically occurs at room temperature and yields the corresponding phosphoric acid ester.

Industrial Production Methods

In industrial settings, the production of phosphoric acid, diethyl isopropenyl ester often involves large-scale esterification processes. These processes may use different catalysts and reaction conditions to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl isopropenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation, molecular iodine as a catalyst, and hydrogen peroxide as an oxidant . Reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products

Major products formed from these reactions include phosphonic acids, phosphoramidates, and various phosphonate derivatives. These products have significant applications in different scientific fields .

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl isopropenyl ester involves its ability to form stable esters with various alcohols. The compound can undergo hydrolysis to release phosphoric acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by acidic or basic conditions and is essential for its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl isopropenyl phosphate is unique due to its isopropenyl group, which imparts distinct reactivity and properties compared to other phosphoric acid esters. This uniqueness makes it valuable in specific chemical reactions and applications where other esters may not be suitable .

Properties

IUPAC Name

diethyl prop-1-en-2-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O4P/c1-5-9-12(8,10-6-2)11-7(3)4/h3,5-6H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIRYXWQEOZQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312835
Record name Phosphoric acid, diethyl isopropenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5954-28-9
Record name Diethyl 1-methylvinyl phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid, diethyl isopropenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl isopropenyl phosphate
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Diethyl isopropenyl phosphate
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Diethyl isopropenyl phosphate
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Diethyl isopropenyl phosphate
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Diethyl isopropenyl phosphate
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Diethyl isopropenyl phosphate
Customer
Q & A

Q1: How does Diethyl isopropenyl phosphate behave in copolymerization reactions?

A1: this compound (DEIPA) participates in free radical-initiated copolymerization reactions with other vinyl monomers like vinyl acetate (VAc) and acrylonitrile (AN) []. Research has shown that DEIPA exhibits a lower reactivity compared to VAc and AN in these reactions. Specifically, the monomer reactivity ratios for DEIPA with VAc are r(VAc) = 1.56 and r(DEIPA) = 0.44, and with AN are r(AN) = 15.2 and r(DEIPA) = 0.031 []. This lower reactivity is attributed to the presence of the -methyl substituent on the vinyl phosphate monomer [].

Q2: What is the impact of this compound incorporation on copolymer properties?

A2: The inclusion of DEIPA in copolymers influences both their molecular weight and viscosity. As the proportion of DEIPA units increases within the copolymer, both the intrinsic viscosity and the number-average molecular weight decrease []. This behavior suggests that DEIPA acts as a chain transfer agent during polymerization, leading to shorter polymer chains. Similar effects have been observed with diethyl vinylphosphonate (DEVPA), another vinyl phosphate monomer [].

Q3: Are there any calculated parameters that describe the reactivity of this compound?

A3: Yes, the Alfrey-Price parameters, Q and e, have been determined for DEIPA. These values provide insights into the reactivity of a monomer in copolymerization reactions. For DEIPA, Q values of 0.015 and 0.014 were calculated from its copolymerization with VAc and AN, respectively. The corresponding e values were determined to be 0.39 and 0.34 []. These values indicate that DEIPA has a lower resonance stabilization (Q) and a slightly electron-donating character (e) compared to monomers with higher Q and e values.

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